molecular formula C18H21N5O2 B2759337 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile CAS No. 2034339-36-9

4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

Cat. No.: B2759337
CAS No.: 2034339-36-9
M. Wt: 339.399
InChI Key: RDBCFECEVVBOSW-UHFFFAOYSA-N
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Description

4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile is a compound of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a blend of functionalities, combining a triazole ring, a pyrrolidine ring, and a benzonitrile moiety, making it a versatile candidate for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile can be approached through several pathways. One common method involves a multi-step process beginning with the formation of the 1H-1,2,3-triazole ring via a Huisgen cycloaddition reaction, typically between an azide and an alkyne. Following this, the methoxymethyl group can be introduced through a substitution reaction.

The subsequent steps involve the formation of the pyrrolidine ring, usually by a cyclization reaction involving an appropriate diene or through a reductive amination process. The final steps would include coupling the pyrrolidine derivative with a benzonitrile precursor under suitable conditions, often employing a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production typically scales up these laboratory procedures, optimizing each step for yield and efficiency. Continuous flow reactors and automated synthesizers can be employed to streamline the synthesis process, reducing reaction times and improving overall output. Each reaction condition would be rigorously controlled and monitored, ensuring reproducibility and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile undergoes several key types of chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides under controlled conditions.

  • Reduction: Formation of reduced derivatives using agents like lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitutions, particularly on the triazole or pyrrolidine rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles or electrophiles depending on the desired substitution. Solvents such as DCM, DMF, and acetonitrile are frequently used, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products depend on the type of reaction and position of substitution or modification. For example:

  • Oxidation: Ketones or aldehydes derivatives.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Varied based on the nucleophile/electrophile involved, often leading to functionalized triazoles or pyrrolidines.

Scientific Research Applications

This compound is versatile in its applications:

  • Chemistry: Used as a building block for creating complex molecules and as a ligand in catalysis.

  • Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-viral properties.

  • Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its structural rigidity and functional diversity.

Mechanism of Action

The mechanism of action for any bioactivity exhibited by this compound typically involves interactions at the molecular level with specific biological targets. For instance, if the compound acts as an enzyme inhibitor, it would likely bind to the active site, preventing substrate access and subsequent enzymatic reactions. The triazole and pyrrolidine rings offer multiple sites for hydrogen bonding, π-π interactions, and hydrophobic contacts, facilitating strong and specific interactions with target proteins or receptors.

Comparison with Similar Compounds

Compared to other similar compounds, such as those with simple alkyl or aryl substitutions on the triazole or pyrrolidine rings, this compound stands out due to the presence of the methoxymethyl group, which can significantly influence its physical and chemical properties, including solubility, reactivity, and biological activity.

List of Similar Compounds

  • 4-(3-{3-[4-methyl-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

  • 4-(3-{3-[4-ethyl-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

  • 4-(3-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

These comparisons highlight the unique structural and functional attributes conferred by the methoxymethyl group on the 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile compound.

That’s a wrap for our deep dive into this fascinating molecule. Anything you'd like to explore further?

Properties

IUPAC Name

4-[3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-25-13-16-11-23(21-20-16)17-8-9-22(12-17)18(24)7-6-14-2-4-15(10-19)5-3-14/h2-5,11,17H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBCFECEVVBOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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